molecular formula C13H16O3 B8363295 2-(2,4-Dimethoxyphenyl)cyclopentanone

2-(2,4-Dimethoxyphenyl)cyclopentanone

Cat. No. B8363295
M. Wt: 220.26 g/mol
InChI Key: AXNGDABPWYINRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279474B2

Procedure details

A solution of 1-bromo-2,4-dimethoxybenzene (345 μL, 1.2 eq.) in dry THF (0.5 mL) was added dropwise, under N2, to a suspension of Mg turnings (64 mg, 1.3 eq.) in dry THF (0.7 mL) and in presence of a catalitic amount of I2. The reaction mixture was stirred at reflux for 1 hr and then cooled down to 0° C. To this mixture was added dropwise a solution of 2-chlorocyclopentanone (0.2 mL, 2 mmol) in anh. THF (0.5 mL) and the reaction mixture was heated to reflux for 2 hr. The mixture was allowed to cool at r.t., it was diluted with Et2O and slowly mixed with ice and 1M HCl. The organic layer was then separated, washed twice with brine and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated. The crude red oil was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (297 mg, 67%) as a yellow oil.
Quantity
345 μL
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].II.Cl[CH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].Cl>C1COCC1.CCOCC>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[CH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20]

Inputs

Step One
Name
Quantity
345 μL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)OC
Name
Mg
Quantity
64 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
ClC1C(CCC1)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool at r.t.
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. Na2SO4
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude red oil was purified by flash chromatography (silica gel, cHex/EtOAc 8:2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.